molecular formula C12H15ClN2O4 B15303438 (4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester

(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B15303438
M. Wt: 286.71 g/mol
InChI Key: XPKGICYJOWIVOQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate: is an organic compound with the molecular formula C12H15ClN2O4 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted aromatic ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.

    Amination (Carboxylation) or Rearrangement: Another method includes a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H15ClN2O4/c1-7-5-9(10(15(17)18)6-8(7)13)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)

InChI Key

XPKGICYJOWIVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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